N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-4-1-2-8-18-13)19-11-6-7-12-14(10-11)21-16(20-12)15-5-3-9-23-15/h1-2,4,6-8,10,15H,3,5,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRYZVQQPGCETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine and tetrahydrofuran moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Studies have indicated that compounds with benzimidazole moieties can inhibit cancer cell proliferation. The compound's ability to intercalate DNA may disrupt replication, making it a candidate for anticancer drug development .
- Antimicrobial Properties : Research suggests that similar benzimidazole derivatives exhibit antimicrobial effects. This compound’s structure may enhance its interaction with microbial targets, warranting further investigation into its efficacy against various pathogens .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of:
- Monoamine Oxidase (MAO) Inhibition : Compounds containing benzimidazole rings have shown promise in inhibiting MAO, which is relevant for treating depression and neurodegenerative diseases .
The biological activity of this compound has been assessed in various assays, indicating:
- Mechanism of Action : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects. Its unique structure allows it to engage with biological targets effectively .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine derivatives on non-small cell lung cancer (NSCLC) cell lines. The findings demonstrated a significant reduction in cell viability, suggesting that these compounds could serve as lead candidates for further drug development .
Case Study 2: Antimicrobial Testing
In vitro tests against various bacterial strains revealed that the compound exhibited notable antimicrobial activity. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Detailed Analysis of Structural Variations and Implications
Substituent Effects on Benzimidazole Core
- THF vs. The THF group in the target compound improves water solubility and conformational flexibility, critical for binding to polar biological targets .
- Trifluoromethyl vs. However, this may reduce bioavailability compared to the THF-substituted compound .
Carboxamide Group Variations
- Pyridine-2-carboxamide vs. Benzamide () : The pyridine-2-carboxamide group in the target compound provides a rigid, planar structure favorable for π-π stacking and hydrogen bonding. In contrast, the methoxybenzamide derivative () lacks this rigidity but offers enhanced electron-donating properties via the methoxy group, which may improve interactions with aromatic residues in enzymes .
Heterocyclic Core Modifications
- Benzimidazole vs. Furopyridine () : The benzimidazole core in the target compound allows for dual hydrogen bonding (N-H and N lone pairs), whereas the furopyridine core in N-(4-chlorophenyl)-... prioritizes hydrophobic interactions. This difference may explain divergent biological targets (e.g., kinases vs. GPCRs) .
Biological Activity
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide (CAS Number: 1224166-64-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, while also discussing its synthesis and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.33 g/mol. The compound features a benzimidazole core linked to a pyridine ring and a tetrahydrofuran moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 1224166-64-6 |
Antimicrobial Activity
Research indicates that compounds with similar structures to N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine derivatives exhibit significant antimicrobial activity. For instance, benzimidazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several benzimidazole derivatives, revealing that certain compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin. The findings suggest that modifications in the benzimidazole structure can enhance antimicrobial potency .
Anticancer Activity
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine derivatives have also been investigated for their potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HePG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds were reported to be less than 10 µg/mL, indicating promising anticancer activity .
Research Findings:
A comparative analysis of different benzimidazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxic effects against multiple cancer cell lines. For example, one derivative demonstrated an IC50 value of 3 µM against human leukemia cells, showcasing its potential as an effective anticancer agent .
The biological activity of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine is thought to be mediated through several mechanisms:
- DNA Intercalation: The benzimidazole moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.
- Receptor Modulation: Interaction with receptors can alter cellular responses, contributing to its antimicrobial and anticancer effects .
Q & A
Basic: What are the standard synthetic routes for N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide, and how are reaction conditions optimized?
Answer:
The synthesis of this benzimidazole derivative typically involves multi-step reactions:
- Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., tetrahydrofuran-2-carboxylic acid derivatives) under acidic conditions .
- Step 2: Coupling the benzimidazole intermediate with pyridine-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or dichloromethane .
- Optimization:
- Temperature: Maintain 0–5°C during coupling to minimize side reactions.
- pH: Acidic conditions (pH 4–6) for cyclization; neutral conditions for amide bond formation.
- Catalysts: Use catalytic amounts of DMAP to enhance coupling efficiency .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH protons in benzimidazole at δ 12–13 ppm) .
- Mass Spectrometry (MS):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Infrared Spectroscopy (IR):
- Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular conformation of this compound?
Answer:
- Structural Determination:
SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) resolve crystal structures by analyzing diffraction data. For this compound, key steps include: - Applications:
Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies on benzimidazole derivatives?
Answer:
Contradictions (e.g., varying IC50 values in enzyme assays) are addressed via:
- Standardized Assay Protocols:
- Uniform buffer conditions (e.g., pH 7.4 PBS) and temperature (37°C) to minimize variability .
- Control Compounds:
- Include reference inhibitors (e.g., omeprazole for proton pump studies) to validate assay reliability .
- Meta-Analysis:
- Structural Validation:
Advanced: What methodologies are used to study the compound's interaction with biological targets, such as enzyme inhibition assays?
Answer:
- Surface Plasmon Resonance (SPR):
- Measures real-time binding kinetics (ka/kd) to targets like kinases or GPCRs .
- Enzyme Kinetics:
- Michaelis-Menten analysis with varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Cellular Assays:
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE):
- Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation:
- Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Spill Management:
- Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid:
- Eye exposure: Flush with saline for 15 minutes; seek medical attention if irritation persists .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of the tetrahydrofuran moiety to enhance therapeutic efficacy?
Answer:
- Key Modifications:
- Ring Expansion: Replace tetrahydrofuran with oxepane to increase lipophilicity and membrane permeability .
- Substituent Addition: Introduce electron-withdrawing groups (e.g., -CF3) to stabilize hydrogen bonds with target proteins .
- Evaluation Metrics:
- Computational Modeling:
- Molecular docking (AutoDock Vina) predicts binding affinity changes upon structural alteration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
